6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC15738789
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2 |
|---|---|
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3 |
| Standard InChI Key | CNAFKWCKNBWOQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN2C(=CC=C2Br)CN1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a bicyclic system merging a pyrrolidine ring with a pyrazine moiety, substituted at position 6 with bromine and position 3 with a methyl group. Its IUPAC name, 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, reflects this arrangement. The canonical SMILES representation and InChIKey provide precise identifiers for databases and computational studies.
Physicochemical Properties
With a molecular weight of 215.09 g/mol, the compound is moderately lipophilic, as inferred from its bromine and methyl substituents. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.09 g/mol |
| Canonical SMILES | CC1CN2C(=CC=C2Br)CN1 |
| InChIKey | CNAFKWCKNBWOQL-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
These properties influence its solubility in polar aprotic solvents like dichloromethane and acetonitrile, which are commonly employed in its synthesis.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves sequential heterocyclic ring formation and functionalization. A representative route includes:
-
Ring Construction: Cyclization of a brominated precursor with a nitrogen-containing intermediate under controlled temperature (70–100°C) to form the pyrrolo-pyrazine core.
-
Methylation: Introduction of the methyl group via alkylation or reductive amination, ensuring regioselectivity at position 3.
-
Bromination: Electrophilic aromatic substitution or metal-halogen exchange to install bromine at position 6.
Critical parameters such as reaction time, solvent choice, and catalyst use (e.g., Lewis acids) significantly impact yield and purity. For instance, dichloromethane enhances reaction homogeneity, while acetonitrile facilitates polar transition states.
Reactivity and Functionalization
The bromine atom at position 6 serves as a prime site for nucleophilic substitution (SAr), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. Additionally, the methyl group at position 3 can undergo oxidation to a carboxylic acid or serve as a steric director in further substitutions.
| Compound | Panc-1 IC (μM) | PC3 IC (μM) | MDA-MB-231 IC (μM) |
|---|---|---|---|
| 7m | 12.54 | 15.67 | 14.89 |
| Etoposide | 24.35 | 32.15 | 30.63 |
Such findings underscore the scaffold’s versatility in drug discovery .
Applications in Radiochemistry
Radiochemical Synthesis
The regioselective methylation of brominated precursors, as demonstrated in [C]BMP synthesis, could be adapted for C- or F-labeling of this compound. Key steps include:
-
Precursor Preparation: 6-Bromo-7H-purine analogs under GMP conditions.
-
Radiolabeling: Reaction with [C]methyl triflate in tetrahydrofuran (THF) with TMP·MgCl, achieving radiochemical yields of 20.5 ± 5.2% .
Challenges and Future Directions
Synthetic Optimization
Current synthetic routes suffer from moderate yields (40–60%) and require harsh conditions. Future work should explore catalytic asymmetric methods or flow chemistry to improve efficiency.
Target Identification
Comprehensive in vitro and in vivo studies are needed to map the compound’s pharmacological profile. High-throughput screening against kinase panels or GPCRs could reveal novel targets.
Toxicity and Pharmacokinetics
No toxicity data exist for this compound, necessitating preclinical assessments. Structural modifications to enhance blood-brain barrier penetration or metabolic stability will be critical for therapeutic translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume